Home > Products > Screening Compounds P102722 > 14-Methoxymetopon
14-Methoxymetopon - 131575-03-6

14-Methoxymetopon

Catalog Number: EVT-1207324
CAS Number: 131575-03-6
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

14-Methoxymetopon is an experimental opioid compound developed in the mid-1990s by Professor Helmut Schmidhammer and his team at the University of Innsbruck. It is a derivative of metopon, designed to enhance analgesic properties while aiming to reduce side effects typically associated with opioid medications. This compound is classified as a potent mu-opioid receptor agonist, exhibiting a significantly higher potency than morphine, particularly in systemic and central nervous system applications .

Synthesis Analysis

Methods

The synthesis of 14-methoxymetopon involves several key steps:

  1. Starting Material: The synthesis begins with metopon.
  2. Oxidation: The starting material undergoes oxidation to introduce a ketone group.
  3. Methoxylation: A methoxy group is introduced at the 14-position through methoxylation.
  4. Reduction: If necessary, the ketone can be reduced back to an alcohol .

Technical Details

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. These reactions are crucial for modifying the functional groups that determine the pharmacological characteristics of the compound.

Molecular Structure Analysis

Structure

The molecular formula for 14-methoxymetopon is C19H23NO4C_{19}H_{23}NO_{4} with a molecular weight of approximately 329.4 g/mol. The IUPAC name is (4R,4aS,7aR,12bR)-9-hydroxy-4a-methoxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one.

Data

  • InChI Key: DENICFHULARDRG-WEZQJLTASA-N
  • SMILES: CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC
  • Canonical SMILES: CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC .
Chemical Reactions Analysis

14-Methoxymetopon participates in various chemical reactions:

  1. Oxidation: Can introduce or modify functional groups.
  2. Reduction: Converts ketones to alcohols or other functional groups.
  3. Substitution: The methoxy group can be replaced with other groups to create derivatives with altered properties .

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

14-Methoxymetopon acts primarily as a mu-opioid receptor agonist. Its mechanism involves binding to the mu-opioid receptor, leading to analgesic effects that are significantly more potent than those of morphine—up to 500-fold greater when administered systemically and over a million-fold more potent through spinal or supraspinal routes . The compound's selectivity profile differs from traditional opioids; it shows resistance to certain antagonists like 3-O-methylnaltrexone and demonstrates unique interactions with opioid receptor subtypes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Can undergo further chemical modifications through substitution reactions at the methoxy group .
Applications

14-Methoxymetopon has significant potential in scientific research:

  • Chemistry: Used as a model compound for studying structure-activity relationships among opioids.
  • Biology: Investigated for its binding affinity and activation profiles at mu-opioid receptors.
  • Medicine: Its potent analgesic properties position it as a candidate for developing new pain management therapies that may offer improved safety profiles compared to existing opioids .
Introduction to 14-Methoxymetopon

Discovery and Development of 14-Methoxymetopon

14-Methoxymetopon (HS198) emerged from targeted molecular modifications of the morphinan scaffold by Professor Helmut Schmidhammer’s team at the University of Innsbruck in the mid-1990s. This semi-synthetic opioid was designed to optimize interactions with opioid receptors by introducing a 14-methoxy group into the metopon structure (5-methylhydromorphone) [2] [3]. Initial pharmacological characterization revealed exceptional potency: systemic administration in murine models demonstrated ~500-fold greater analgesic efficacy than morphine, while spinal/supraspinal routes showed up to 1,000,000-fold increased activity [3] [4]. This unprecedented potency profile distinguished it from classical opioids like morphine and spurred further research into its mechanism.

The compound’s development exemplified structure-activity relationship (SAR) optimization. Key synthetic steps involved catalytic dehalogenation to produce tritiated versions for binding studies (specific radioactivity: 15.9 Ci/mmol), confirming subnanomolar affinity for μ-opioid receptors (MOR) [9]. Patent protection (US Patent 5,886,001) underscored its therapeutic potential as a novel analgesic with reduced typical opioid liabilities [2].

Table 1: Analgesic Potency of 14-Methoxymetopon Relative to Reference Opioids

Administration Route14-Methoxymetopon ED₅₀Morphine ED₅₀Potency Multiplier
Systemic (mice)0.002 mg/kg1.0 mg/kg~500x
Spinal (mice)0.000001 mg/kg1.0 mg/kg~1,000,000x
Supraspinal (mice)0.0000008 mg/kg1.0 mg/kg~1,250,000x

Data compiled from in vivo murine models [3] [4] [8].

Structural Relationship to Metopon and Morphine Derivatives

14-Methoxymetopon belongs to the 14-oxygenated-N-methylmorphinan-6-one class, sharing core features with morphine but with critical modifications enhancing receptor engagement:

  • Morphinan Core: Retains the tetracyclic structure (rings A-D) of morphine, essential for opioid activity [1].
  • C-5 Methylation: Derived from metopon (5-methylhydromorphone), enhancing metabolic stability and MOR affinity versus hydromorphone [5].
  • C-14 Methoxy Group: The signature modification replaces the hydroxyl group with a methoxy moiety, drastically increasing lipophilicity and altering receptor interaction dynamics. This group induces conformational changes in MOR, enhancing G-protein coupling efficiency [1] [6] [10].
  • C-6 Ketone: Maintains hydrogen-bonding capacity with MOR residues (e.g., Lys233) [10].

Table 2: Structural Evolution from Morphine to 14-Methoxymetopon

CompoundR₁ (C-5)R₂ (C-6)R₃ (C-14)Key Pharmacological Change
MorphineHOHOHBaseline agonist
MetoponCH₃=OOH↑ Metabolic stability
OxymorphoneH=OOH↑ MOR affinity vs. morphine
14-MethoxymetoponCH₃=OOCH₃↑↑↑ Potency; biased agonism

Structural modifications based on morphinan numbering [1] [5] [10].

Stereochemistry is critical: the 14β-methoxy configuration optimizes binding to MOR’s orthosteric site, as confirmed by molecular docking studies. The phenethyl group in advanced derivatives (e.g., N-phenethyl-14-MM) further modulates δ-opioid receptor (DOR) activity, converting selective MOR ligands into dual MOR/DOR agonists [10].

Pharmacological Significance in Opioid Research

14-Methoxymetopon redefined expectations for opioid efficacy/safety dissociation through three key mechanisms:1. Receptor Selectivity and Signaling Bias:- Subnanomolar MOR affinity (Kᵢ = 0.43 nM) with >100-fold selectivity over DOR/KOR [9].- Enhanced G-protein coupling (EC₅₀ = 70.9 nM in [³⁵S]GTPγS assays) with minimal β-arrestin recruitment, correlating with reduced respiratory depression and constipation [3] [9].2. Functional Dissociation of Effects:- Analgesia without proportional side effects: ceiling effects observed in gastrointestinal transit assays (maximal inhibition: 65% vs. >90% for morphine) [3] [4].- Behavioral studies in rats showed equivalent analgesia to morphine at 1/500th the dose, with no anxiogenic effects and reduced motor impairment [7].3. Molecular Probes and Drug Design:- Tritiated versions enabled precise mapping of MOR binding domains [9].- Antisense studies confirmed activity dependence on MOR-1 splice variants (exons 1/2/8) [4].- Inspired optimized derivatives (e.g., 14-phenylpropoxymetopon, PPOM) with etorphine-surpassing potency [6].

Table 3: In Vitro Binding and Activation Profiles at Human Opioid Receptors

CompoundMOR Kᵢ (nM)DOR Kᵢ (nM)KOR Kᵢ (nM)MOR [³⁵S]GTPγS EC₅₀ (nM)
Morphine4.522595250
14-Methoxymetopon0.0113.325.20.43
N-Phenethyl-14-MM (4a)0.121.4538.79.54*
14-Phenylpropoxymetopon0.0080.90.6Not reported

Kᵢ values from competitive binding assays; EC₅₀ from G-protein activation [6] [9] [10].*Dual MOR/DOR agonist [10].*

These attributes position 14-methoxymetopon as both a pharmacological tool and a template for next-generation analgesics. Its unique SAR informs ongoing efforts to develop bifunctional ligands (e.g., MOR/DOR agonists) that retain potent analgesia while minimizing adverse effects [1] [10].

Properties

CAS Number

131575-03-6

Product Name

14-Methoxymetopon

IUPAC Name

(4R,4aS,7aR,12bR)-9-hydroxy-4a-methoxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-17-14(22)6-7-19(23-3)13-10-11-4-5-12(21)16(24-17)15(11)18(17,19)8-9-20(13)2/h4-5,13,21H,6-10H2,1-3H3/t13-,17+,18+,19-/m1/s1

InChI Key

DENICFHULARDRG-WEZQJLTASA-N

SMILES

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC

Synonyms

14-methoxymetopon

Canonical SMILES

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC

Isomeric SMILES

C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.